molecular formula C13H16ClF2N3 B15112106 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15112106
M. Wt: 287.73 g/mol
InChI Key: APANWWTZQWRBIY-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based hydrochloride salt featuring a 2-fluoroethyl group at position 1, a 5-methyl substituent on the pyrazole ring, and a 4-fluorobenzylamine moiety at position 2. Pyrazole derivatives are widely studied for their pharmacological versatility, including interactions with receptors such as sigma and monoamine transporters .

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c1-10-13(9-17-18(10)7-6-14)16-8-11-2-4-12(15)5-3-11;/h2-5,9,16H,6-8H2,1H3;1H

InChI Key

APANWWTZQWRBIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyrazole ring. Common synthetic routes may include the use of fluorinated precursors and specific reaction conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. .

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural and functional differences between the target compound and related molecules:

Compound Name (CAS/Reference) Core Structure Substituents Fluorine Positions Molecular Weight (HCl Salt) Potential Biological Activity
Target Compound Pyrazole 1-(2-Fluoroethyl), 5-methyl, N-(4-fluorobenzyl) 2-fluoroethyl, 4-phenyl ~300 (estimated) Sigma receptor modulation
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl Pyrazole 1-(2-methylphenyl), 5-difluoromethyl 5-difluoromethyl ~290 (estimated) Research applications (unspecified)
Sarizotan Hydrochloride (CAS 195068-07-6) Pyridine 5-(4-fluorophenyl), N-[[(2R)-chroman-2-yl]methyl] 4-phenyl 384.90 Anti-dyskinesia (dopamine regulation)
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine HCl Pyrrole 1-(pyrrol-2-yl), N-(4-fluorobenzyl) 4-benzyl ~280 (estimated) Unspecified (structural analog)
675133-54-7 (5-Isoquinolinamine derivative) Isoquinoline N-[1-(4-fluorobenzyl)-3-pyrrolidinyl] 4-phenyl ~350 (estimated) Potential CNS targets

Key Differences and Implications

Pyrazole vs. Heterocyclic Cores: The target compound’s pyrazole core offers distinct electronic properties compared to pyrrole () or isoquinoline (). Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance receptor binding . Sarizotan () uses a pyridine scaffold, which confers higher polarity and possibly reduced CNS penetration compared to pyrazole.

Fluorine Substitution: The 2-fluoroethyl group in the target compound may reduce metabolic oxidation compared to non-fluorinated alkyl chains, extending half-life . Sarizotan’s 4-fluorophenyl group enhances dopamine release regulation, suggesting fluorine’s role in optimizing receptor affinity .

Pharmacological Profiles :

  • Sigma Receptor Activity : highlights fluorophenyl-containing ligands (e.g., α-(4-fluorophenyl)-piperazine derivatives) as potent sigma receptor modulators. The target compound’s fluorobenzyl group may similarly engage hydrophobic binding pockets .
  • Dopaminergic Effects : Sarizotan’s anti-dyskinesia effects via dopamine regulation suggest that fluorinated amines in the target compound might share overlapping targets .

Physicochemical Properties

  • Metabolic Stability : Fluorine substitutions at the 2-fluoroethyl and 4-fluorophenyl positions likely block oxidative metabolism, as seen in other fluorinated psychoactive substances ().

Biological Activity

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine; hydrochloride is a synthetic organic compound belonging to the pyrazole class, notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising interactions with various biological targets, particularly in the fields of oncology and neurology.

Molecular Characteristics

  • Molecular Formula : C13H16ClF2N3
  • Molecular Weight : Approximately 299.77 g/mol
  • Structural Features :
    • Pyrazole ring: A five-membered heterocyclic structure containing two nitrogen atoms.
    • Fluoroethyl group: Enhances lipophilicity and biological activity.
    • Para-fluorobenzyl moiety: Contributes to the compound's binding affinity to biological targets.

Table 1: Structural Comparison with Related Compounds

Compound NameKey FeaturesUnique Aspects
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methylpyrazol-4-amineContains a thienyl groupPotentially different biological activity due to thienyl substitution
1-(3-fluorophenyl)-N-methylpyrazol-4-amineLacks the ethyl groupDifferent pharmacokinetic properties
3-methyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamideContains a carboxamide groupVarying reactivity and solubility

Research indicates that 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine; hydrochloride exhibits significant biological activity, particularly as a biochemical probe for studying enzyme interactions. The presence of fluorine atoms enhances its binding affinity to specific enzymes and receptors, modulating their activity and potentially influencing signal transduction pathways.

Key Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through competitive binding, which can alter metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses related to growth and apoptosis.

Therapeutic Applications

The compound has been explored for therapeutic effects in several areas:

  • Oncology : Potential use in targeting pathways involved in cancer cell proliferation.
  • Neurology : Investigated for effects on neurodegenerative diseases through modulation of neuroinflammatory responses.

Case Studies

  • Inhibition of p38 MAP Kinase : A study demonstrated that pyrazole derivatives similar to this compound showed selective inhibition of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. The structural optimization based on crystallographic data led to compounds with enhanced selectivity and potency .
  • Anticancer Activity : Preliminary studies indicated that the compound could induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Synthesis Methods

The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine; hydrochloride typically involves multi-step organic reactions. Common solvents include dichloromethane or ethanol, with catalysts such as palladium or copper complexes used to optimize yields and purity. The general steps include:

  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of the fluoroethyl group through alkylation.
  • Functionalization of the phenyl moiety via electrophilic aromatic substitution.

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